6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one
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Overview
Description
6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromomethyl and fluorophenyl groups in its structure makes it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-4-one core, followed by the introduction of the bromomethyl and fluorophenyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-(bromomethyl)-2-(4-fluorophenyl)-4-oxo-4H-chromen.
Reduction: Formation of 6-methyl-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the chromen-4-one core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one
- 6-(bromomethyl)-2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one
- 6-(bromomethyl)-2-(4-fluorophenyl)-4H-chromen-4-one
Uniqueness
6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one is unique due to the specific combination of bromomethyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group also adds to its versatility in chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
6-(bromomethyl)-2-(4-fluorophenyl)-3-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFO3/c17-8-9-1-6-13-12(7-9)14(19)15(20)16(21-13)10-2-4-11(18)5-3-10/h1-7,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKJNRSKPPPRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)CBr)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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